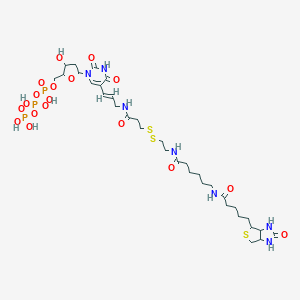
Biotin-19-SS-dutp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bio-19-SS-dutp is a biotinylated nucleotide analog containing a disulfide bond in the 12-atom linker joining biotin to the C-5 of the pyrimidine ring. This compound is an efficient substrate for Escherichia coli DNA polymerase I and supports DNA synthesis in standard nick-translation reactions . Bio-19-SS-dutp is particularly useful in the recovery of protein-DNA complexes from avidin affinity columns under non-denaturing conditions .
Métodos De Preparación
Bio-19-SS-dutp is synthesized and purified by a modification of established procedures. The synthesis involves the incorporation of a disulfide bond in the 12-atom linker joining biotin to the C-5 of the pyrimidine ring . The synthetic route typically includes the following steps:
Preparation of the Biotinylated Nucleotide: The biotinylated nucleotide is synthesized by attaching biotin to the nucleotide through a disulfide bond.
Purification: The synthesized compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Análisis De Reacciones Químicas
Bio-19-SS-dutp undergoes several types of chemical reactions, including:
Aplicaciones Científicas De Investigación
DNA Labeling and Detection
Biotin-19-SS-dUTP is primarily used for labeling newly synthesized DNA strands during replication or synthesis. Its incorporation into DNA allows for the subsequent detection using streptavidin-based methods, which exploit the strong non-covalent binding between biotin and streptavidin.
Applications:
- PCR Amplification : this compound can be incorporated into PCR products, enabling the detection of amplified DNA through streptavidin conjugates.
- Nick Translation : It serves as a substitute for dTTP in nick translation reactions, facilitating the generation of labeled DNA probes.
- Reverse Transcription : Used in reverse transcription reactions to label cDNA, enhancing the detection of RNA transcripts.
Affinity Purification
The strong affinity between biotin and streptavidin allows for effective purification strategies. Biotinylated molecules can be captured on streptavidin-coated surfaces, which is particularly useful in:
- Protein Purification : Isolating biotinylated proteins from complex mixtures.
- Nucleic Acid Isolation : Capturing biotin-labeled DNA or RNA for further analysis.
In Situ Hybridization
This compound is utilized in in situ hybridization techniques, allowing researchers to visualize specific nucleic acid sequences within cells or tissues. The biotin label enables the use of fluorescent or enzymatic detection methods, providing spatial localization of gene expression.
Study 1: Chromosome Labeling
A study demonstrated the application of biotin-dUTP in chromosome labeling to investigate sister chromatid exchanges (SCEs) induced by UV radiation. Cells labeled with biotin-dUTP exhibited different SCE frequencies compared to those labeled with bromodeoxyuridine (BrdU), highlighting the utility of biotin-labeled nucleotides in genetic studies .
Study 2: Detection Efficiency
Research indicated that this compound incorporated into DNA showed comparable efficiency to standard nucleotides in various enzymatic reactions. In a nick translation assay, it supported DNA synthesis at approximately 35%-40% the rate of TTP, demonstrating its effectiveness as a labeling agent .
Mecanismo De Acción
Bio-19-SS-dutp exerts its effects through the following mechanisms:
DNA Synthesis: Acts as a substrate for DNA polymerase I, supporting DNA synthesis in nick-translation reactions.
Protein-DNA Complex Recovery: The disulfide bond in Bio-19-SS-dutp allows for the reversible binding of biotinylated DNA to avidin affinity columns, facilitating the recovery of intact protein-DNA complexes under non-denaturing conditions.
Comparación Con Compuestos Similares
Bio-19-SS-dutp is unique compared to other biotinylated nucleotide analogs due to its chemically cleavable disulfide bond. Similar compounds include:
Bio-4-dutp: Another biotinylated nucleotide analog with a different linker structure.
Bio-11-dutp: Similar to Bio-19-SS-dutp but with a different linker length and structure.
Bio-19-SS-dutp’s unique disulfide bond allows for the reversible binding and recovery of biotinylated DNA, making it particularly useful in applications requiring the isolation of specific protein-DNA complexes .
Propiedades
Número CAS |
104142-46-3 |
|---|---|
Fórmula molecular |
C33H54N7O18P3S3 |
Peso molecular |
1025.9 g/mol |
Nombre IUPAC |
[[5-[2,4-dioxo-5-[(E)-3-[3-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethyldisulfanyl]propanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C33H54N7O18P3S3/c41-23-17-29(56-24(23)19-55-60(51,52)58-61(53,54)57-59(48,49)50)40-18-21(31(45)39-33(40)47)7-6-13-35-28(44)11-15-63-64-16-14-36-27(43)9-2-1-5-12-34-26(42)10-4-3-8-25-30-22(20-62-25)37-32(46)38-30/h6-7,18,22-25,29-30,41H,1-5,8-17,19-20H2,(H,34,42)(H,35,44)(H,36,43)(H,51,52)(H,53,54)(H2,37,38,46)(H,39,45,47)(H2,48,49,50)/b7-6+ |
Clave InChI |
BVFVAYBZGIQMFG-VOTSOKGWSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES isomérico |
C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
Bio-19-SS-dUTP biotin-19-SS-dUTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















